molecular formula C37H25OP B12042617 9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide

9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide

Cat. No.: B12042617
M. Wt: 516.6 g/mol
InChI Key: DJCKLSMZHDXGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide is a compound with a spirobifluorene structure that includes an electron-deficient polar diphenyl-phosphine oxide moiety. This compound is known for its high triplet energy state, making it highly desirable in host materials for efficient host-to-guest energy transfer in organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide typically involves the reaction of 9,9’-spirobi[fluorene] with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure the compound meets industrial standards. The production process is optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide involves its ability to act as a host material in OLEDs. The compound’s high triplet energy state allows for efficient energy transfer from the host to the guest material, resulting in high luminescence efficiency. The molecular targets and pathways involved include the interaction with the guest material and the subsequent emission of light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its high triplet energy state and efficient energy transfer capabilities make it particularly valuable in the development of high-efficiency OLEDs .

Biological Activity

9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₃₁H₂₃O
  • Molecular Weight : 445.51 g/mol

This compound features a spirobi-fluorene core with diphenylphosphine oxide substituents, which contributes to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that phosphine oxides can inhibit key signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : Phosphine oxides are believed to interfere with the Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to increased apoptosis in cancer cells .

Enzyme Inhibition

There is evidence that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can alter the physiological activity of cells, potentially leading to therapeutic effects .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits Akt signaling pathway leading to apoptosis
Enzyme InhibitionAffects amino acid metabolism through enzyme inhibition

Case Studies

  • Study on Anticancer Effects :
    • A study investigated the effects of various phosphine oxides on cancer cell lines. The results indicated that compounds with spirobi-fluorene structures showed enhanced cytotoxicity compared to their non-spiro counterparts. The study highlighted the importance of the spirobi-fluorene moiety in enhancing biological activity .
  • Enzyme Interaction Analysis :
    • Another research focused on the interaction between this compound and specific metabolic enzymes. The findings suggested that this compound could significantly inhibit enzymes involved in amino acid metabolism, providing insights into its potential therapeutic applications .

Properties

Molecular Formula

C37H25OP

Molecular Weight

516.6 g/mol

IUPAC Name

2-diphenylphosphoryl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C37H25OP/c38-39(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-32-31-19-9-12-22-35(31)37(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)37/h1-25H

InChI Key

DJCKLSMZHDXGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.